Saterinone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31ClN4O4 |

|---|---|

Molecular Weight |

511.0 g/mol |

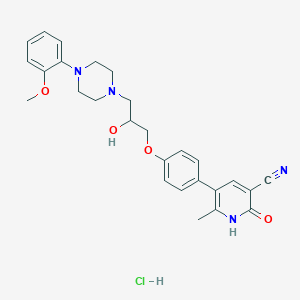

IUPAC Name |

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C27H30N4O4.ClH/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2;/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33);1H |

InChI Key |

AEYSWSQOLMUVPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Saterinone Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone hydrochloride is a potent inotropic and vasodilatory agent that has been investigated for the management of severe chronic heart failure. Its therapeutic effects stem from a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE3) and blockade of alpha-1 adrenergic receptors. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of saterinone, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound exerts its cardiovascular effects through two primary, synergistic mechanisms:

-

Phosphodiesterase III (PDE3) Inhibition: Saterinone is a potent inhibitor of the PDE3 enzyme, which is predominantly found in cardiac and vascular smooth muscle. PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. By inhibiting PDE3, saterinone leads to an accumulation of intracellular cAMP.[1][2]

-

Alpha-1 Adrenergic Receptor Blockade: Saterinone also acts as an antagonist at alpha-1 adrenergic receptors, which are located on vascular smooth muscle.[1] These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, saterinone promotes vasodilation.

This dual action results in a combined positive inotropic effect on the heart and a reduction in both preload and afterload, making it an effective agent in the treatment of heart failure.[3]

Signaling Pathways

The dual mechanism of saterinone triggers distinct but complementary signaling cascades in cardiac and vascular smooth muscle cells.

Cardiac Myocyte Signaling

In cardiac myocytes, the inhibition of PDE3 by saterinone leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and calcium handling.

Vascular Smooth Muscle Cell Signaling

In vascular smooth muscle cells, saterinone's effects are twofold. The inhibition of PDE3 increases cAMP, which leads to the activation of PKA. PKA then phosphorylates targets that promote relaxation. Concurrently, the blockade of alpha-1 adrenergic receptors prevents norepinephrine-induced vasoconstriction.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Table 1: Phosphodiesterase Inhibition

| PDE Isoenzyme | IC50 (µmol/L) | Source Tissue |

| PDE I | 37.3 | Failing Human Myocardium |

| PDE II | 51.4 | Failing Human Myocardium |

| PDE III | 0.02 | Failing Human Myocardium |

| PDE IV | 0.03 | Failing Human Myocardium |

Data from reference[2].

Table 2: Alpha-1 Adrenoceptor Antagonism

| Parameter | Value | Tissue/Model |

| pA2 | 8.46 ± 0.12 | Guinea Pig Vasculature |

Data from reference[1].

Table 3: Inotropic Effect

| Parameter | Value | Tissue/Model |

| EC50 | 3.2 x 10-6 mol/L | Isolated Guinea Pig Papillary Muscle |

Data from reference[1].

Table 4: Hemodynamic Effects in Patients with Chronic Heart Failure

| Parameter | Maximal Change |

| Cardiac Index | +56.6% |

| Systemic Vascular Resistance | -39.9% |

| Pulmonary Capillary Wedge Pressure | -46.9% |

| Mean Systemic Blood Pressure | -17.3% |

| Heart Rate | +28.4% |

Data from a study involving intravenous infusion of saterinone at 1.5 µg/kg per min for 24 hours.[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Phosphodiesterase Isoenzyme Inhibition Assay

Protocol:

-

Tissue Preparation: Ventricular tissue from failing human hearts or porcine hearts is obtained and homogenized in a suitable buffer.

-

Isoenzyme Separation: The phosphodiesterase isoenzymes are separated from the tissue homogenate using DEAE-sepharose anion exchange chromatography.[2]

-

Inhibition Assay:

-

The activity of each isolated PDE isoenzyme is assayed in the presence of varying concentrations of this compound.

-

The reaction mixture typically contains the enzyme fraction, a buffer (e.g., Tris-HCl), MgCl₂, and [³H]cAMP as the substrate.

-

The reaction is incubated at 37°C and then terminated.

-

-

Product Quantification: The product of the reaction, [³H]AMP, is separated from the unreacted [³H]cAMP, often using chromatography or precipitation methods. The amount of [³H]AMP is then quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each saterinone concentration is calculated, and the IC50 value (the concentration of saterinone that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.

Alpha-1 Adrenoceptor Binding Assay

Protocol:

-

Membrane Preparation: A tissue rich in alpha-1 adrenoceptors (e.g., rat heart) is homogenized, and the cell membranes are isolated by differential centrifugation.[5][6][7]

-

Binding Assay:

-

The isolated membranes are incubated with a radiolabeled alpha-1 adrenoceptor antagonist, such as [³H]prazosin, in the presence of varying concentrations of this compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The pA2 value, a measure of the antagonist's potency, is then calculated from the competition binding data using the Cheng-Prusoff equation or Schild analysis.[8]

In Vitro Assessment of Inotropic and Vasodilatory Effects

Inotropic Effect (Isolated Papillary Muscle):

-

Tissue Preparation: Papillary muscles are dissected from the hearts of experimental animals (e.g., guinea pigs).[9][10][11][12]

-

Experimental Setup: The muscle is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and gassed with a mixture of O₂ and CO₂. One end of the muscle is fixed, and the other is connected to a force transducer.

-

Stimulation and Recording: The muscle is electrically stimulated at a constant frequency, and the isometric contractile force is recorded.

-

Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath, and the changes in contractile force are recorded.

-

Data Analysis: The concentration-response curve is constructed, and the EC50 value is determined.

Vasodilatory Effect (Isolated Aortic Rings):

-

Tissue Preparation: The thoracic aorta is excised from an experimental animal (e.g., rat), and rings of a specific width are prepared.[13]

-

Experimental Setup: The aortic rings are mounted in an organ bath under a resting tension, and changes in isometric tension are recorded.

-

Contraction Induction: The rings are pre-contracted with an alpha-1 adrenergic agonist, such as phenylephrine.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and a concentration-response curve is generated.

Conclusion

This compound's mechanism of action is characterized by a unique combination of PDE3 inhibition and alpha-1 adrenergic blockade. This dual functionality provides a powerful therapeutic approach for heart failure by simultaneously enhancing myocardial contractility and reducing vascular resistance. The in-depth understanding of its molecular and cellular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued exploration of its therapeutic potential and the development of next-generation cardiovascular drugs.

References

- 1. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inotropic effects of amrinone and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contractility detection of isolated mouse papillary muscle using myotronic Myostation‐Intact device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contractility detection of isolated mouse papillary muscle using myotronic Myostation-Intact device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. article.imrpress.com [article.imrpress.com]

An In-Depth Technical Guide to Saterinone Hydrochloride: A Dual-Action PDE III Inhibitor and Alpha-1 Adrenergic Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone hydrochloride is a novel cardiovascular agent characterized by a unique dual mechanism of action: phosphodiesterase III (PDE III) inhibition and alpha-1 adrenergic receptor blockade. This dual functionality confers both positive inotropic and vasodilatory effects, positioning it as a compound of interest for the management of conditions such as congestive heart failure. This technical guide provides a comprehensive overview of Saterinone's pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and key experimental data. Detailed experimental protocols for the characterization of this and similar compounds are provided, alongside visual representations of the core signaling pathways to facilitate a deeper understanding of its molecular interactions.

Introduction

The therapeutic strategy for managing cardiovascular diseases often involves modulating cardiac contractility and vascular tone. This compound distinguishes itself by concurrently targeting two critical pathways that regulate these physiological processes. As a PDE III inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, leading to increased intracellular calcium levels and enhanced contractility, as well as promoting vasodilation. Simultaneously, its activity as an alpha-1 adrenergic antagonist counteracts the vasoconstrictive effects of catecholamines, further contributing to a reduction in peripheral vascular resistance. This guide will delve into the technical details of Saterinone's pharmacology, offering valuable insights for researchers and drug development professionals in the cardiovascular field.

Mechanism of Action

Saterinone's cardiovascular effects stem from its ability to interact with two distinct molecular targets:

-

Phosphodiesterase III (PDE III) Inhibition: PDE III is an enzyme responsible for the hydrolysis of cAMP. By inhibiting PDE III, Saterinone increases the intracellular concentration of cAMP. In cardiac myocytes, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle cells, increased cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK), resulting in vasodilation.

-

Alpha-1 Adrenergic Receptor Blockade: Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction. Saterinone acts as a competitive antagonist at these receptors, blocking the pressor effects of endogenous catecholamines and promoting vasodilation, thereby reducing both preload and afterload on the heart.

Signaling Pathways

To visually represent the molecular mechanisms of Saterinone, the following diagrams illustrate the PDE III and alpha-1 adrenergic signaling pathways.

Saterinone Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone hydrochloride is a novel cardiovascular agent characterized by a dual mechanism of action: selective phosphodiesterase III (PDE III) inhibition and competitive alpha-1 adrenergic receptor blockade.[1][2] This unique pharmacological profile confers both positive inotropic and vasodilatory effects, making it a subject of interest in the management of heart failure. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, hemodynamic effects, and a summary of key experimental findings. The information is presented to support further research and development efforts in the field of cardiovascular therapeutics.

Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two critical signaling pathways involved in cardiovascular function:

-

Phosphodiesterase III (PDE III) Inhibition: Saterinone is a potent inhibitor of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE III, Saterinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[3] In the heart, elevated cAMP enhances calcium influx, leading to a positive inotropic effect (increased contractility). In vascular smooth muscle, increased cAMP promotes relaxation, resulting in vasodilation.[5]

-

Alpha-1 Adrenergic Receptor Blockade: Saterinone acts as a competitive antagonist at alpha-1 adrenergic receptors.[3][6] These receptors, upon stimulation by catecholamines like norepinephrine, mediate vasoconstriction. By blocking these receptors, Saterinone attenuates the vasoconstrictive effects of the sympathetic nervous system, contributing to its overall vasodilatory action and a reduction in both preload and afterload on the heart.[1][6]

Signaling Pathway of this compound

Caption: Dual mechanism of Saterinone in cardiovascular cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound.

Table 1: Hemodynamic Effects of Intravenous Saterinone in Patients with Chronic Heart Failure

| Parameter | Change from Baseline | p-value | Study Population | Reference |

| Systemic Vascular Resistance (SVR) | ↓ 37% | < 0.001 | 12 patients with severe CHF | [2] |

| Systemic Vascular Resistance (SVR) | ↓ 39.9% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| Mean Pulmonary Artery Pressure (PAPm) | ↓ 24% | < 0.05 | 12 patients with severe CHF | [2] |

| Mean Pulmonary Artery Pressure (PAPm) | ↓ 38.4% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% | < 0.05 | 12 patients with severe CHF | [2] |

| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 46.9% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| End-Systolic Volume (ESV) | ↓ 27% | < 0.01 | 12 patients with severe CHF | [2] |

| Cardiac Index (CI) | ↑ 32% | < 0.05 | 12 patients with severe CHF | [2] |

| Cardiac Index (CI) | ↑ 56.6% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| Ejection Fraction (EF) | ↑ 45% | < 0.05 | 12 patients with severe CHF | [2] |

| Heart Rate | ↑ 28.4% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| Mean Systemic Blood Pressure | ↓ 17.3% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| Right Atrial Pressure | ↓ 74.2% (maximal) | - | 12 male patients with severe CHF | [7][8] |

| Pulmonary Vascular Resistance | ↓ 71.8% (maximal) | - | 12 male patients with severe CHF | [7][8] |

Table 2: In Vitro Pharmacological Parameters of Saterinone

| Parameter | Value | Species/Tissue | Reference |

| PDE III Inhibition (IC50) | 0.02 µmol/l | Failing human myocardium | [4] |

| PDE IV Inhibition (IC50) | 0.03 µmol/l | Failing human myocardium | [4] |

| PDE I Inhibition (IC50) | 37.3 µmol/l | Failing human myocardium | [4] |

| PDE II Inhibition (IC50) | 51.4 µmol/l | Failing human myocardium | [4] |

| Alpha-1 Adrenoceptor Antagonism (pA2) | 8.46 ± 0.12 | Guinea pig vasculature | [3] |

| Positive Inotropic Effect (EC50) | 3.2 x 10⁻⁶ mol/l | Guinea pig isolated papillary muscle | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in key studies of this compound.

Human Hemodynamic Studies

-

Study Design: The studies were typically randomized, double-blind, and placebo-controlled.[1][2]

-

Patient Population: Patients with moderate to severe chronic heart failure (CHF), often classified by New York Heart Association (NYHA) functional class, were enrolled.[1][2][7][8]

-

Drug Administration: this compound was administered as a continuous intravenous infusion over a specified period (e.g., 3 hours or 24 hours).[2][7][8] The dosage was weight-adjusted (e.g., 2 µg/kg/min or 1.5 µg/kg/min).[2][7][8]

-

Hemodynamic Measurements:

-

Invasive Monitoring: Right-heart catheterization using a Swan-Ganz catheter was performed to measure pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (thermodilution method).[1][2] Intra-arterial catheters were used for continuous blood pressure monitoring.[2]

-

Non-Invasive Monitoring: Two-dimensional (2D) echocardiography was utilized to assess left ventricular end-systolic volume (ESV), end-diastolic volume (EDV), and ejection fraction (EF).[2]

-

-

Data Analysis: Hemodynamic parameters were recorded at baseline and at multiple time points during and after the infusion.[2] Statistical significance was determined using appropriate tests, with p-values < 0.05 considered significant.[1][2]

Workflow for Human Hemodynamic Studies

Caption: Workflow of a typical clinical trial for Saterinone.

In Vitro Pharmacology

-

Phosphodiesterase (PDE) Inhibition Assay:

-

Tissue Preparation: Myocardial tissue from failing human hearts or animal models (e.g., guinea pig ventricles) was homogenized.[3][4]

-

Isoenzyme Separation: PDE isoenzymes were separated using techniques like DEAE-sepharose anion exchange chromatography.[4]

-

Enzyme Activity Measurement: The inhibitory effect of Saterinone on the activity of different PDE isoenzymes was determined by measuring the hydrolysis of radiolabeled cAMP or cGMP. The concentration of Saterinone that produced 50% inhibition of enzyme activity was determined as the IC50 value.[4]

-

-

Alpha-1 Adrenoceptor Blockade Assay (pA2 Determination):

-

Isolated Tissue Preparation: Vascular tissues, such as guinea pig aorta, were mounted in organ baths.[3]

-

Agonist-Induced Contraction: Concentration-response curves to an alpha-1 adrenergic agonist (e.g., phenylephrine) were generated to establish a baseline contractile response.[6]

-

Antagonist Incubation: The tissues were then incubated with increasing concentrations of Saterinone.

-

Schild Plot Analysis: The rightward shift in the agonist concentration-response curve caused by Saterinone was used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A pA2 value is a measure of the antagonist's affinity for the receptor.[3]

-

In Vivo Animal Studies

-

Animal Models: A variety of small laboratory animals were used, including pithed guinea pigs, conscious rabbits, anesthetized cats, and spontaneously hypertensive rats.[6]

-

Pharmacological Assessments:

-

Inotropic Effects: In pithed guinea pigs, the direct inotropic effect of Saterinone was measured without the influence of heart rate changes.[6] In conscious rabbits, the increase in left ventricular dP/dtmax was used as an indicator of positive inotropy.[6]

-

Vasodilatory and Alpha-1 Blocking Effects: In conscious rabbits, the reduction in arterial blood pressure and the antagonism of the pressor effects of phenylephrine were assessed.[6] In anesthetized cats, the reduction in femoral perfusion pressure and systemic blood pressure was measured.[6]

-

-

Drug Administration: Saterinone was administered intravenously or orally, depending on the study's objective.[6]

Summary and Future Directions

This compound is a potent cardiovascular agent with a well-defined dual mechanism of action that translates into beneficial hemodynamic effects in the setting of heart failure. The quantitative data from both clinical and preclinical studies demonstrate its ability to improve cardiac function and reduce vascular resistance. The experimental protocols outlined in this guide provide a foundation for future research aimed at further elucidating the therapeutic potential and safety profile of Saterinone and similar dual-action compounds. Further studies are warranted to explore the long-term efficacy and safety of Saterinone in a larger patient population and to investigate its potential in other cardiovascular conditions. The unique combination of inotropic and vasodilatory properties continues to make it an interesting agent for drug development professionals.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. promega.com [promega.com]

- 3. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 4. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. content.abcam.com [content.abcam.com]

- 8. abcam.com [abcam.com]

Saterinone Hydrochloride: A Technical Whitepaper on its Positive Inotropic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone hydrochloride is a novel cardiotonic agent distinguished by a dual pharmacological mechanism. It functions as both a selective phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenoceptor antagonist. This combination of activities results in positive inotropic effects, enhancing cardiac contractility, and vasodilatory effects, reducing both preload and afterload. This unique profile has positioned saterinone as a compound of interest for the management of acute and severe chronic heart failure. This technical document provides a comprehensive overview of the core positive inotropic and hemodynamic effects of saterinone, presenting quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols for its pharmacological characterization, and visual representations of its molecular signaling pathways and associated experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables consolidate key data to facilitate comparison and analysis.

Table 1: In Vitro Pharmacological Profile of this compound

This table summarizes the potency of saterinone in inhibiting various phosphodiesterase isoenzymes and its functional effects on cardiac muscle and vasculature.

| Parameter | Species/Tissue | Value | Reference |

| PDE3 Inhibition (IC50) | Failing Human Myocardium | 0.02 µmol/L | [1] |

| PDE4 Inhibition (IC50) | Failing Human Myocardium | 0.03 µmol/L | [1] |

| PDE1 Inhibition (IC50) | Failing Human Myocardium | 37.3 µmol/L | [1] |

| PDE2 Inhibition (IC50) | Failing Human Myocardium | 51.4 µmol/L | [1] |

| Positive Inotropic Effect (EC50) | Guinea Pig Papillary Muscle | 3.2 x 10⁻⁶ mol/L | [2] |

| Alpha-1 Adrenoceptor Antagonism (pA2) | Guinea Pig Vasculature | 8.46 ± 0.12 | [2] |

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure

This table presents the significant hemodynamic changes observed in clinical trials involving patients with severe heart failure following the administration of saterinone.

| Hemodynamic Parameter | Change from Baseline | Study Population | Infusion Protocol | Reference |

| Cardiac Index (CI) | +102% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| +56.6% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| +32% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |

| Stroke Volume (SV) / Stroke Volume Index (SVI) | +97% (SV) | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| +48.9% (SVI) | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| Systemic Vascular Resistance (SVR) | -54% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| -39.9% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| -37% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |

| Pulmonary Capillary Wedge Pressure (PCWP) | -46% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| -46.9% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| -35% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |

| Mean Pulmonary Artery Pressure (PAPm) | -38% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| -38.4% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| -24% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |

| Right Atrial Pressure (RAP) | -51% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| -74.2% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| Heart Rate (HR) | +6% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| +28.4% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| Mean Systemic Blood Pressure | -9% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |

| -17.3% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |

| Ejection Fraction (EF) | +45% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] |

Signaling Pathways and Mechanism of Action

Saterinone's therapeutic effects are rooted in its ability to modulate two distinct signaling cascades simultaneously: one within cardiac myocytes to increase contractility and another in vascular smooth muscle cells to promote vasodilation.

Caption: Saterinone's dual mechanism in cardiomyocytes and vascular smooth muscle.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments used to characterize the pharmacological properties of saterinone.

In Vitro Assessment of Positive Inotropy in Isolated Papillary Muscle

This protocol is essential for determining the direct effects of a compound on myocardial contractility.

-

Objective: To measure the dose-dependent inotropic effect of saterinone on isolated cardiac muscle.

-

Materials:

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isolated organ bath system with force-displacement transducer, electrical field stimulator, and temperature control.

-

Dissection tools and microscope.

-

This compound stock solutions.

-

-

Procedure:

-

Tissue Preparation: A small mammal (e.g., guinea pig) is humanely euthanized. The heart is rapidly excised and placed in chilled Krebs-Henseleit solution. The left anterior papillary muscle is carefully dissected.

-

Mounting: The muscle is mounted vertically in the organ bath, with one end attached to a fixed hook and the other to a sensitive force transducer.

-

Equilibration: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) and stretched to the length that produces maximal twitch force (Lmax). The preparation is allowed to equilibrate for 60-90 minutes, with the bathing solution changed every 15-20 minutes.

-

Compound Administration: After a stable baseline is achieved, saterinone is added to the bath in a cumulative, stepwise manner, allowing the response to each concentration to reach a steady state.

-

Data Analysis: The change in the force of contraction is recorded. A concentration-response curve is generated, and the EC50 (the concentration producing 50% of the maximal effect) is calculated.

-

Phosphodiesterase (PDE) Activity and Inhibition Assay

This radioassay is a standard method for determining the inhibitory activity of compounds against specific PDE isoenzymes.

-

Objective: To determine the IC50 value of saterinone for PDE3.

-

Materials:

-

Source of PDE3 enzyme (e.g., homogenized human cardiac tissue).

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

-

[³H]-cAMP (radiolabeled substrate).

-

Snake venom (from Ophiophagus hannah), 10 mg/ml stock.

-

Dowex anion-exchange resin.

-

This compound solutions.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Reaction Incubation: The reaction is set up in tubes containing assay buffer, the PDE enzyme source, and varying concentrations of saterinone (or vehicle).

-

Reaction Initiation: The reaction is started by the addition of [³H]-cAMP and incubated at 30°C for a predetermined time (e.g., 10 minutes).

-

Reaction Termination: The reaction is stopped by heating the tubes to 100°C for 2 minutes, which denatures the enzyme.

-

Nucleotide Conversion: After cooling, snake venom is added to each tube to hydrolyze the [³H]-5'-AMP product to [³H]-adenosine.

-

Separation: The reaction mixture is passed through a Dowex anion-exchange column. The charged [³H]-cAMP is retained by the resin, while the uncharged [³H]-adenosine is eluted.

-

Quantification: The eluate is collected, mixed with scintillation fluid, and the radioactivity is measured.

-

Data Analysis: The amount of hydrolyzed cAMP is calculated for each saterinone concentration. A dose-response curve is plotted to determine the IC50 value.

-

Clinical Hemodynamic Assessment via Right Heart Catheterization

This protocol describes the standard clinical procedure for assessing the in vivo hemodynamic effects of a drug like saterinone.

-

Objective: To measure the effects of saterinone on cardiac output, intracardiac pressures, and vascular resistance in patients with heart failure.

-

Equipment:

-

Swan-Ganz thermodilution pulmonary artery catheter.

-

Hemodynamic monitoring system with pressure transducers.

-

Intravenous infusion pumps.

-

-

Procedure:

-

Catheter Placement: A Swan-Ganz catheter is inserted percutaneously into a central vein (e.g., internal jugular) and advanced through the right side of the heart into the pulmonary artery under pressure waveform guidance.

-

Baseline Measurements: Once the catheter is correctly positioned, a comprehensive set of baseline hemodynamic parameters is recorded, including right atrial pressure (RAP), pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO) via thermodilution. Systemic arterial pressure is also monitored.

-

Drug Administration: An intravenous infusion of saterinone is initiated at a specified rate (e.g., 1.5-2.0 µg/kg/min).

-

Continuous Monitoring: Hemodynamic parameters are measured repeatedly at set intervals during the infusion to assess the onset, peak, and duration of the drug's effects.

-

Data Calculation and Analysis: Key parameters such as cardiac index (CI), systemic vascular resistance (SVR), and pulmonary vascular resistance (PVR) are calculated from the measured values. Statistical analysis is performed to evaluate the significance of the changes from baseline.

-

Mandatory Visualizations: Experimental Workflows

The following diagrams provide a visual representation of the logical flow of the key experimental protocols.

References

- 1. wiki.bayareastructuralheart.com [wiki.bayareastructuralheart.com]

- 2. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

Saterinone Hydrochloride: A Technical Guide to its Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone hydrochloride is a dual-action ino-vasodilator agent that has been investigated for the management of heart failure. Its vasodilatory effects are a key component of its therapeutic profile, contributing to reductions in both preload and afterload. This technical guide provides an in-depth overview of the vasodilatory properties of saterinone, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a pyridone derivative that exhibits both positive inotropic and vasodilatory effects.[1][2] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenergic receptors.[1][3] This combination allows for an increase in cardiac contractility while simultaneously reducing peripheral vascular resistance, making it a potentially valuable agent in the treatment of congestive heart failure.[2][4] This guide will focus specifically on the vasodilatory characteristics of saterinone, providing a detailed examination of the underlying molecular pathways and a summary of the quantitative data from key preclinical and clinical studies.

Mechanism of Action

Saterinone's vasodilatory action is multifactorial, primarily driven by two distinct signaling pathways in vascular smooth muscle cells (VSMCs):

-

Alpha-1 Adrenergic Receptor Blockade: Saterinone is a potent antagonist at vascular alpha-1 adrenoceptors.[3] These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, saterinone prevents this vasoconstrictive signaling cascade, resulting in vasodilation.[3]

-

Phosphodiesterase III (PDE III) Inhibition: Saterinone inhibits the PDE III enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in VSMCs.[1][3] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[5] This includes the inhibition of myosin light chain kinase, leading to reduced phosphorylation of the myosin light chain and subsequent vasodilation.[5]

These two mechanisms work in concert to produce a significant reduction in systemic vascular resistance.

Signaling Pathways

The vasodilatory effects of saterinone can be visualized through the following signaling pathways:

Quantitative Pharmacological Data

The vasodilatory properties of saterinone have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Pharmacological Parameters

| Parameter | Species/Tissue | Value | Reference(s) |

| pA2 (Alpha-1 Adrenoceptor Antagonism) | Guinea Pig Vasculature | 8.46 ± 0.12 | [3] |

| IC50 (PDE III Inhibition) | Failing Human Hearts | 0.02 µmol/L | [6] |

| IC50 (PDE IV Inhibition) | Failing Human Hearts | 0.03 µmol/L | [6] |

| IC50 (Crude cAMP PDE Inhibition) | Guinea Pig Right Ventricles | 2.3 x 10⁻⁵ mol/L | [3] |

Table 2: Hemodynamic Effects in Patients with Chronic Heart Failure

| Parameter | Change from Baseline | Study Population | Reference(s) |

| Systemic Vascular Resistance (SVR) | ↓ 37% (p < 0.001) | 12 patients with severe CHF | [2] |

| ↓ 54% | 12 patients with idiopathic congestive cardiomyopathy | [4] | |

| ↓ 39.9% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |

| Mean Systemic Blood Pressure | ↓ 9% | 12 patients with idiopathic congestive cardiomyopathy | [4] |

| ↓ 17.3% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |

| Mean Pulmonary Artery Pressure | ↓ 24% (p < 0.05) | 12 patients with severe CHF | [2] |

| ↓ 38% | 12 patients with idiopathic congestive cardiomyopathy | [4] | |

| ↓ 38.4% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |

| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% (p < 0.05) | 12 patients with severe CHF | [2] |

| ↓ 46% | 12 patients with idiopathic congestive cardiomyopathy | [4] | |

| ↓ 46.9% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |

| Pulmonary Vascular Resistance | ↓ 58% | 12 patients with idiopathic congestive cardiomyopathy | [4] |

| ↓ 71.8% (maximal decrease) | 12 male patients with severe chronic HF | [7] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the vasodilatory properties of saterinone.

In Vitro Assessment of Alpha-1 Adrenoceptor Antagonism

This protocol describes a representative method for determining the pA2 value of an alpha-1 adrenoceptor antagonist in isolated guinea pig aorta, based on the information available for saterinone.

Objective: To quantify the antagonistic potency of saterinone at vascular alpha-1 adrenoceptors.

Experimental Workflow:

Materials and Reagents:

-

Male guinea pigs

-

Krebs-Henseleit solution (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1

-

Phenylephrine hydrochloride

-

This compound

-

Organ bath system with force-displacement transducers

Procedure:

-

Tissue Preparation: A male guinea pig is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of 3-4 mm in width.

-

Mounting: The aortic rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

-

Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams. During this period, the bath solution is changed every 15-20 minutes.

-

Pre-incubation: Following equilibration, the aortic rings are incubated for a predetermined period (e.g., 30 minutes) with either vehicle or a specific concentration of this compound.

-

Contraction: A cumulative concentration-response curve to phenylephrine is then constructed.

-

Data Analysis: The magnitude of the rightward shift in the phenylephrine concentration-response curve caused by saterinone is used to calculate the pA2 value through Schild regression analysis.

In Vivo Assessment of Vasodilatory Effects

The following describes a general protocol for assessing the in vivo vasodilatory effects of saterinone in conscious rabbits by measuring its antagonism of the pressor effects of phenylephrine.

Objective: To evaluate the in vivo alpha-1 adrenergic blocking and blood pressure-lowering effects of saterinone.

Experimental Workflow:

Materials and Reagents:

-

Conscious rabbits

-

This compound

-

Phenylephrine hydrochloride

-

Saline (vehicle)

-

Blood pressure transducer and recording system

-

Intravenous catheters

Procedure:

-

Animal Preparation: Conscious rabbits are placed in restraining cages and allowed to acclimate. A catheter is inserted into a femoral artery for direct measurement of arterial blood pressure and into a marginal ear vein for drug administration.

-

Baseline Measurements: Stable baseline recordings of mean arterial pressure (MAP) and heart rate (HR) are obtained.

-

Phenylephrine Challenge: A bolus intravenous injection of phenylephrine is administered to produce a consistent increase in MAP.

-

Saterinone Administration: this compound is administered intravenously.

-

Post-Saterinone Phenylephrine Challenge: The phenylephrine challenge is repeated at various time intervals after saterinone administration to assess the degree and duration of alpha-1 adrenoceptor blockade.

-

Data Analysis: The percentage inhibition of the phenylephrine-induced pressor response is calculated. Changes in baseline MAP and HR following saterinone administration are also analyzed.

Clinical Evaluation of Hemodynamic Effects

This section outlines a representative protocol for assessing the hemodynamic effects of saterinone in patients with chronic heart failure.

Objective: To determine the effects of intravenous saterinone on key hemodynamic parameters in patients with severe chronic heart failure.

Study Design: A randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with a diagnosis of severe chronic heart failure (e.g., NYHA Class III or IV).

Procedure:

-

Instrumentation: Patients are instrumented with a Swan-Ganz thermodilution catheter for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous blood pressure monitoring.

-

Baseline Measurements: Baseline hemodynamic parameters are recorded.

-

Drug Administration: Patients receive a continuous intravenous infusion of either this compound (e.g., 1.5-2 µg/kg/min) or placebo over a specified period (e.g., 3-24 hours).[7][8]

-

Hemodynamic Monitoring: Hemodynamic parameters are measured at regular intervals throughout the infusion period and for a defined period after the infusion is discontinued.

-

Data Analysis: Changes from baseline in hemodynamic parameters such as systemic vascular resistance, mean arterial pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure are calculated and compared between the saterinone and placebo groups.

Conclusion

This compound is a potent vasodilator with a dual mechanism of action involving both alpha-1 adrenergic receptor blockade and phosphodiesterase III inhibition. This unique combination of activities leads to significant reductions in both systemic and pulmonary vascular resistance, which are beneficial in the setting of heart failure. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in reducing cardiac preload and afterload. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the vasodilatory properties of saterinone and other novel cardiovascular agents. This in-depth technical overview serves as a valuable resource for scientists and clinicians working to advance the treatment of cardiovascular diseases.

References

- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The function of vascular smooth muscle phosphodiesterase III is preserved in healthy human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Cardiovascular effects of dopamine hydrochloride and phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Function of Vascular Smooth Muscle Phosphodiesterase III is Preserved in Healthy Human Aging - PMC [pmc.ncbi.nlm.nih.gov]

Saterinone Hydrochloride: A Deep Dive into its Cardiac Hemodynamic Effects

For Researchers, Scientists, and Drug Development Professionals

Saterinone hydrochloride, a potent phosphodiesterase III (PDE III) inhibitor with additional alpha-1 adrenergic blocking properties, has demonstrated significant effects on cardiac hemodynamics.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, quantitative effects on key cardiac parameters, and the experimental protocols used to elucidate these effects.

Mechanism of Action

Saterinone exerts its cardiovascular effects through a dual mechanism.[3] As a selective inhibitor of phosphodiesterase III, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4] Increased cAMP levels in the myocardium lead to a positive inotropic effect, enhancing contractility.[4] In vascular smooth muscle, elevated cAMP promotes vasodilation.[4]

Simultaneously, saterinone acts as an alpha-1 adrenergic antagonist.[2] This action blocks the vasoconstrictive effects of norepinephrine, further contributing to vasodilation and a reduction in both preload and afterload.[2] This dual-action profile positions saterinone as a compound that can both increase cardiac output and reduce the workload of the heart.[5]

References

- 1. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Saterinone, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Saterinone Hydrochloride: A Technical Guide for the Acute Management of Chronic Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saterinone hydrochloride is a novel intravenous inotropic and vasodilatory agent that has been investigated for the acute management of chronic heart failure. It possesses a unique dual mechanism of action, combining selective phosphodiesterase III (PDE3) inhibition with alpha-1 adrenergic receptor blockade.[1][2] This dual action offers the potential for balanced hemodynamic effects, improving cardiac contractility while reducing both preload and afterload, which is a desirable profile in the setting of acute decompensated heart failure. This technical guide provides a comprehensive overview of the pharmacology, clinical trial data, and experimental protocols related to this compound.

Mechanism of Action

Saterinone's therapeutic effects stem from its ability to modulate two distinct signaling pathways:

-

Phosphodiesterase III (PDE3) Inhibition: In cardiac muscle, saterinone inhibits the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[3] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. This results in an increased influx of calcium into the cardiomyocytes and enhanced calcium sensitivity of the myofilaments, leading to a positive inotropic effect (increased contractility).[3]

-

Alpha-1 Adrenergic Receptor Blockade: In vascular smooth muscle, saterinone acts as an antagonist at alpha-1 adrenergic receptors.[1] These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, saterinone induces vasodilation, resulting in a reduction of both systemic vascular resistance (afterload) and venous return (preload).[4]

The combination of these two mechanisms allows saterinone to improve cardiac output not only by direct stimulation of the heart but also by reducing the workload against which the heart has to pump.

Signaling Pathway Diagrams

Clinical Data

Several clinical studies have evaluated the hemodynamic effects of intravenous saterinone in patients with moderate to severe chronic heart failure. The following tables summarize the key quantitative findings from these trials.

Table 1: Hemodynamic Effects of Intravenous Saterinone

| Parameter | Study 1: Sridhara et al. (1996)[5] | Study 2: Kieback et al. (2003)[6] | Study 3: van der Lingen et al. (2001)[7] |

| Number of Patients | 12 (8 saterinone, 4 placebo) | 12 | 36 (24 saterinone, 12 placebo) |

| Dosage | 2 µg/kg/min for 3 hours | 1.5 µg/kg/min for 24 hours | Not specified |

| Cardiac Index (CI) | ▲ 32% (p < 0.05) | ▲ 56.6% | No significant change |

| Systemic Vascular Resistance (SVR) | ▼ 37% (p < 0.001) | ▼ 39.9% | ▼ Significantly (p < 0.05) |

| Pulmonary Capillary Wedge Pressure (PCWP) | ▼ 35% (p < 0.05) | ▼ 46.9% | ▼ Significantly (p < 0.05) |

| Mean Arterial Pressure (MAP) | Not Reported | ▼ 17.3% | ▼ Significantly (p < 0.05) |

| Heart Rate (HR) | Not Reported | ▲ 28.4% | ▲ (p = 0.05) |

| Ejection Fraction (EF) | ▲ 45% (p < 0.05) | Not Reported | Not Reported |

| Mean Pulmonary Artery Pressure (PAPm) | ▼ 24% (p < 0.05) | ▼ 38.4% | Not Reported |

| Right Atrial Pressure (RAP) | Not Reported | ▼ 74.2% | Not Reported |

| Pulmonary Vascular Resistance (PVR) | Not Reported | ▼ 71.8% | Not Reported |

▲ Indicates increase, ▼ indicates decrease.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials of this compound.

Study 1: Sridhara et al. (1996)[5]

-

Study Design: A placebo-controlled, randomized, double-blind study.

-

Patient Population: 12 patients with severe congestive heart failure.

-

Inclusion Criteria: Not explicitly detailed in the abstract.

-

Exclusion Criteria: Not explicitly detailed in the abstract.

-

Intervention: Intravenous infusion of saterinone (2 µg/kg/min) or placebo over 3 hours at rest.

-

Measurements:

-

Hemodynamic measurements were performed at baseline and at 30, 60, 120, and 180 minutes after infusion.

-

Right heart catheterization was used to measure blood pressure, systemic vascular resistance, pulmonary artery pressure, and mean pulmonary capillary wedge pressure.

-

Two-dimensional echocardiography was used to measure end-systolic volume, end-diastolic volume, and ejection fraction.

-

-

Statistical Analysis: P-values were reported for the comparison of saterinone to placebo.

Study 2: Kieback et al. (2003)[6]

-

Study Design: An open-label study to examine pharmacokinetics and hemodynamic effects.

-

Patient Population: 12 male patients with severe chronic heart failure.

-

Inclusion Criteria: Not explicitly detailed in the abstract.

-

Exclusion Criteria: Not explicitly detailed in the abstract.

-

Intervention: Intravenous infusion of saterinone at a rate of 1.5 µg/kg/min for 24 hours.

-

Measurements:

-

Blood samples were drawn to measure saterinone plasma levels.

-

Hemodynamic measurements were taken to analyze the correlation between plasma levels and hemodynamic effects.

-

-

Statistical Analysis: Correlation coefficients were calculated to assess the relationship between saterinone plasma concentrations and hemodynamic changes (cardiac index and pulmonary capillary wedge pressure).

Study 3: van der Lingen et al. (2001)[7]

-

Study Design: A double-blind, placebo-controlled study.

-

Patient Population: 36 patients with moderate to severe heart failure.

-

Inclusion Criteria: Not explicitly detailed in the abstract.

-

Exclusion Criteria: Not explicitly detailed in the abstract.

-

Intervention: Intravenous saterinone or placebo.

-

Measurements:

-

Invasive hemodynamic measurements using right-heart catheterization.

-

Measurement of plasma neurohormones (norepinephrine, epinephrine, and renin activity).

-

Analysis of heart rate variability (HRV).

-

-

Statistical Analysis: P-values were used to determine the statistical significance of the observed changes.

Experimental Workflow Diagram

References

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The alpha1D-adrenergic receptor induces vascular smooth muscle apoptosis via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Saterinone Hydrochloride: An In-depth Technical Guide to its Predicted Solubility and Stability Profile

Disclaimer: As of late 2025, detailed experimental data on the solubility and stability of saterinone hydrochloride is not extensively available in the public domain. This technical guide has been constructed based on the general physicochemical properties of hydrochloride salts of active pharmaceutical ingredients (APIs), the known characteristics of phosphodiesterase III (PDE III) inhibitors, and established methodologies for pharmaceutical analysis. The quantitative data, experimental protocols, and diagrams presented herein are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

This compound is identified as a phosphodiesterase III (PDE III) inhibitor.[1] Such compounds are known for their positive inotropic and vasodilatory effects, making them relevant in the treatment of cardiovascular conditions. The hydrochloride salt form is often utilized for pharmaceutical development to enhance the solubility and stability of basic drug molecules. A thorough understanding of the solubility and stability profile of this compound is critical for its formulation development, manufacturing, storage, and therapeutic efficacy. This guide provides a predictive overview of these essential characteristics.

Predicted Solubility Profile

The solubility of an API is a determining factor in its absorption and bioavailability. For a hydrochloride salt like saterinone, solubility is expected to be pH-dependent.

This compound is noted to be soluble in dimethyl sulfoxide (DMSO).[1] Its aqueous solubility is anticipated to be higher in acidic to neutral pH ranges due to the common ion effect and the ionization state of the molecule.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Predicted Solubility (mg/mL) |

| Water (pH 7.0) | > 10 |

| 0.1 N HCl (pH 1.2) | > 25 |

| Phosphate Buffer (pH 6.8) | > 10 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Ethanol | Sparingly Soluble |

| Methanol | Soluble |

The solubility of a hydrochloride salt typically decreases as the pH of the medium increases, leading to the precipitation of the free base form of the drug.

Table 2: Predicted pH-Solubility Profile of this compound in Aqueous Buffers at 37°C

| pH | Predicted Solubility (mg/mL) |

| 1.2 | > 25 |

| 3.0 | 15 - 25 |

| 5.0 | 5 - 15 |

| 6.8 | 1 - 5 |

| 7.4 | < 1 |

| 9.0 | < 0.1 |

Predicted Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. Forced degradation studies are conducted to identify potential degradation products and pathways.

Forced degradation studies, or stress testing, expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation behavior.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Predicted Outcome | Potential Degradants |

| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | Moderate degradation | Hydrolytic cleavage of amide or ether linkages |

| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) | Significant degradation | Hydrolytic cleavage, potential racemization |

| Oxidation (e.g., 3% H₂O₂, RT) | Degradation observed | N-oxides, hydroxylated species |

| Thermal Degradation (e.g., 80°C, dry heat) | Minimal degradation | Thermally induced cleavage products |

| Photostability (ICH Q1B) | Potential for degradation | Photo-oxidation or rearrangement products |

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable solubility and stability testing.

-

Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Withdraw aliquots from each flask, filter to remove undissolved solid, and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A stability-indicating analytical method is crucial to separate and quantify the active ingredient from its degradation products.

-

Column Selection: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Optimization: Develop a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), to achieve optimal separation.

-

Detection: Use a UV detector at a wavelength where this compound and its potential degradants have significant absorbance.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to confirm that all degradation products are well-resolved from the parent drug peak.

Visualizations

Saterinone, as a PDE III inhibitor, is expected to increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a cascade of downstream effects in cardiac and vascular smooth muscle cells.

Caption: PDE III Inhibition Signaling Pathway.

A systematic workflow ensures accurate and reliable determination of solubility.

Caption: Shake-Flask Solubility Determination Workflow.

A logical progression of stress testing is necessary to understand the stability profile of the drug.

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a predictive framework for the solubility and stability profile of this compound. While specific experimental data is currently limited, the information presented offers a solid foundation for researchers and drug development professionals. It is imperative that comprehensive experimental studies are conducted to fully characterize these critical physicochemical properties, ensuring the development of a safe, effective, and stable pharmaceutical product. The provided methodologies and diagrams serve as a roadmap for these essential investigations.

References

Saterinone Hydrochloride Enantiomers: A Technical Guide to R(+) and S(-) Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saterinone, a potent inotropic and vasodilatory agent, exhibits a dual mechanism of action through the inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenergic receptors. As a chiral molecule, saterinone exists as R(+) and S(-) enantiomers. This technical guide provides a comprehensive overview of the pharmacological activities of these enantiomers, presenting available quantitative data, detailed experimental methodologies for their assessment, and visual representations of the relevant signaling pathways and experimental workflows. While the enantiomers demonstrate minimal stereoselectivity in their primary inotropic (PDE III inhibition) activity, a notable difference is observed in their alpha-1 adrenoceptor antagonism. This document aims to serve as a critical resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Introduction

Saterinone hydrochloride is a cardiotonic agent that has been investigated for the management of heart failure.[1] Its therapeutic effects are attributed to two primary molecular actions: inhibition of phosphodiesterase III and blockade of alpha-1 adrenergic receptors. The inhibition of PDE III in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in a positive inotropic effect.[2] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.[2] The blockade of alpha-1 adrenoceptors further contributes to its vasodilatory properties by antagonizing the vasoconstrictive effects of catecholamines.[3][4]

Saterinone possesses a chiral center, giving rise to R(+) and S(-) enantiomers. Understanding the differential pharmacology of these stereoisomers is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This guide delves into the specific activities of each enantiomer, providing a detailed analysis of their respective contributions to the overall pharmacological profile of racemic saterinone.

Quantitative Data on Enantiomeric Activity

While extensive quantitative data for the individual enantiomers of saterinone are not widely published, the available information, primarily from in vitro studies, allows for a comparative analysis. The following tables summarize the key findings.

Phosphodiesterase III (PDE III) Inhibition

The primary mechanism for saterinone's positive inotropic effect is the inhibition of PDE III. Studies have shown that both the R(+) and S(-) enantiomers are potent inhibitors of this enzyme, with minimal stereoselectivity.[3] They are considered to be virtually equipotent in their PDE III inhibitory action.[5] However, one study on failing human heart tissue noted that R(+)-saterinone inhibited PDE III slightly but significantly more potently and selectively than S(-)-saterinone.[5]

| Compound | Target | IC50 (µmol/L) | Tissue Source | Reference |

| Racemic Saterinone | PDE III | 0.02 | Failing Human Heart | [5] |

| Racemic Saterinone | PDE IV | 0.03 | Failing Human Heart | [5] |

| R(+)-Saterinone | PDE III | Slightly more potent than S(-) | Failing Human Heart | [5] |

| S(-)-Saterinone | PDE III | Slightly less potent than R(+) | Failing Human Heart | [5] |

Alpha-1 Adrenoceptor Antagonism

A notable difference between the enantiomers is observed in their affinity for alpha-1 adrenergic receptors. The S(-) enantiomer exhibits a higher potency as an alpha-1 adrenoceptor antagonist compared to the R(+) enantiomer.

| Compound | Target | Potency Difference | Experimental Model | Reference |

| S(-)-Saterinone vs. R(+)-Saterinone | Alpha-1 Adrenoceptor Binding ([3H]-prazosin displacement) | S(-) is 10-fold more potent | Rat Brain Cortex Membranes | [3] |

| S(-)-Saterinone vs. R(+)-Saterinone | Prevention of Phenylephrine-induced Pressor Effects | S(-) is 3-fold more potent | Isolated Rabbit Thoracic Aorta | [3] |

| S(-)-Saterinone vs. R(+)-Saterinone | Alpha-1 Adrenoceptor Blocking Potency | S(-) is 2-fold more potent | Pithed Rat | [3] |

It is important to note that while a 10-fold difference in binding affinity is observed, this stereoselectivity is diminished in functional and in vivo models, leading researchers to conclude that the biological relevance of this difference may be minimal.[3]

Signaling Pathways

The dual mechanism of action of saterinone involves two distinct signaling pathways. The following diagrams illustrate these pathways.

References

- 1. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of saterinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Saterinone Hydrochloride: Application Notes & Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of saterinone hydrochloride in animal models, detailing its mechanism of action, summarizing key quantitative data, and offering detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a dual-action cardiotonic agent characterized by its positive inotropic and vasodilatory effects. Its pharmacological profile stems from two primary mechanisms:

-

Phosphodiesterase III (PDE3) Inhibition: Saterinone is a potent inhibitor of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, saterinone increases intracellular cAMP levels, leading to enhanced calcium influx and consequently, increased myocardial contractility (positive inotropy).

-

Alpha-1 Adrenergic Receptor Blockade: Saterinone also acts as an antagonist at alpha-1 adrenergic receptors. This action inhibits the vasoconstrictive effects of catecholamines, resulting in vasodilation and a reduction in both arterial blood pressure and cardiac afterload.

This dual mechanism of action makes saterinone a subject of interest in the study of cardiovascular diseases, particularly heart failure.

Signaling Pathways

The signaling cascades for the two primary mechanisms of saterinone are illustrated below.

Quantitative Data from Animal Studies

The following tables summarize the reported in vivo effects of this compound in various animal models.

Table 1: Hemodynamic Effects of Saterinone in Different Species

| Species | Route of Administration | Dose | Effect | Reference |

| Conscious Rabbits | Intravenous | Dose-dependent | Increased left ventricular dP/dtmax, increased heart rate, reduced arterial blood pressure. | [1] |

| Anesthetized Cats | Slow Intravenous Infusion | Not specified | Reduced femoral perfusion pressure and systemic blood pressure. | [1] |

| Spontaneously Hypertensive Rats | Oral | 10-30 mg/kg | Significantly reduced arterial blood pressure. | [1] |

| Conscious Cats | Oral | 10-30 mg/kg | Significantly increased left ventricular dP/dtmax. | [1] |

Table 2: Alpha-1 Adrenergic Receptor Blocking Effects of Saterinone

| Species | Assay | Effect | Reference |

| Pithed Guinea Pigs | Phenylephrine Challenge | Competitively antagonized the pressor effects of phenylephrine. | [1] |

| Conscious Rabbits | Phenylephrine Challenge | Dose-dependently antagonized the pressor effects of phenylephrine. | [1] |

Experimental Protocols

The following are detailed protocols for evaluating the in vivo effects of this compound in animal models, based on published literature and standard laboratory practices.

Protocol 1: Evaluation of Inotropic and Hemodynamic Effects in Anesthetized Cats

Objective: To measure the direct effects of intravenously administered saterinone on myocardial contractility and systemic blood pressure.

Materials:

-

This compound

-

Saline (0.9% NaCl) for injection

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparinized saline

-

Adult cats of either sex

-

Femoral artery and vein catheters

-

Pressure transducer

-

Data acquisition system

-

Infusion pump

Experimental Workflow:

Procedure:

-

Animal Preparation: Anesthetize the cat with an appropriate anesthetic agent. Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

-

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to record systemic blood pressure and heart rate. Allow the animal to stabilize and record baseline hemodynamic parameters for at least 30 minutes.

-

Drug Preparation: Prepare a solution of this compound in sterile saline. The concentration should be calculated to allow for a slow, continuous infusion.

-

Drug Administration: Infuse the saterinone solution intravenously at a constant rate.[1]

-

Data Collection: Continuously monitor and record arterial blood pressure, heart rate, and left ventricular dP/dtmax (if a ventricular catheter is placed) throughout the infusion period.

-

Data Analysis: Analyze the changes in hemodynamic parameters from baseline during and after saterinone administration.

Protocol 2: Assessment of Oral Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of orally administered saterinone on arterial blood pressure in a hypertensive animal model.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Adult male Spontaneously Hypertensive Rats (SHR)

-

Tail-cuff plethysmography system or telemetry system for blood pressure measurement

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimate the SHR to the blood pressure measurement procedure (e.g., restraint for tail-cuff measurement) for several days to minimize stress-induced fluctuations.

-

Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of each rat.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 10 and 30 mg/kg).

-

Drug Administration: Administer the saterinone suspension or vehicle (control group) to the rats via oral gavage.

-

Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of action.[1]

-

Data Analysis: Compare the changes in blood pressure and heart rate between the saterinone-treated groups and the vehicle-treated control group.

Protocol 3: Evaluation of Alpha-1 Adrenergic Blockade in Conscious Rabbits

Objective: To assess the ability of saterinone to antagonize the pressor effects of the alpha-1 adrenergic agonist, phenylephrine.

Materials:

-

This compound

-

Phenylephrine hydrochloride

-

Saline (0.9% NaCl) for injection

-

Conscious rabbits with chronically implanted arterial catheters

-

Pressure transducer and data acquisition system

Experimental Workflow:

Procedure:

-

Animal Preparation: Use conscious rabbits with previously implanted arterial catheters to allow for direct and continuous blood pressure monitoring without the confounding effects of anesthesia.

-

Baseline Phenylephrine Response: After recording a stable baseline blood pressure, administer a bolus intravenous injection of phenylephrine to elicit a consistent pressor (blood pressure increasing) response.

-

Saterinone Administration: Administer a dose of this compound intravenously. Allow a sufficient period for the drug to distribute and exert its effects.

-

Post-Saterinone Phenylephrine Challenge: Repeat the intravenous bolus injection of phenylephrine at the same dose used to establish the baseline response.[1]

-

Data Analysis: Compare the magnitude of the pressor response to phenylephrine before and after the administration of saterinone. A reduction in the phenylephrine-induced pressor response indicates alpha-1 adrenergic blockade. This can be performed at multiple doses of saterinone to establish a dose-response relationship.

References

Application Notes and Protocols for In Vitro Evaluation of Saterinone Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saterinone hydrochloride is a cardiotonic agent with positive inotropic and vasodilatory properties. Its primary mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3) and, to a lesser extent, phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways resulting in enhanced cardiac contractility and smooth muscle relaxation. Saterinone also exhibits alpha-1 adrenergic receptor blocking activity, contributing to its vasodilatory effects.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The described methods will enable researchers to assess its inhibitory potency against PDE isoenzymes and to quantify its functional effects on isolated cardiac myocytes.

Data Presentation

Table 1: Inhibitory Activity of Saterinone on Phosphodiesterase (PDE) Isoenzymes